molecular formula C26H24N4O7S3 B2843968 (Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-00-4

(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2843968
CAS RN: 865199-00-4
M. Wt: 600.68
InChI Key: BYZNCWMPGHPLAS-SGEDCAFJSA-N
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Description

The compound “(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate” is a complex organic molecule. It contains a 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl motif, which is found in many natural products and synthetic molecules with a diverse range of biological activities .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one, a core component of the compound, involves cyclization of carbamate/urea/thiourea, isocyanate, reductive cyclization of azidoamide . Metal-catalyzed protocols such as carbonylation, carbomylation, transition metal catalyzed by C-H activation aryl amide are also used .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups including a 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl group, a benzoyl group, and a benzo[d]thiazol-3(2H)-yl group. These groups contribute to the compound’s chemical properties and biological activity .


Chemical Reactions Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one involves several chemical reactions, including cyclization of carbamate/urea/thiourea, isocyanate, reductive cyclization of azidoamide . Other reactions include carbonylation, carbomylation, and C-H activation by a directing group .

Scientific Research Applications

Diversity-Oriented Synthesis

Beyond cancer research, this compound’s synthetic versatility allows for diverse applications. For instance:

Eco-Friendly Quinazolinone Synthesis

Another notable application involves the direct cyclocondensation of anthranilamide and aldehydes or ketones, catalyzed by [P4-VP]-BF3. This green and efficient method yields 2,3-dihydroquinazolin-4(1H)-ones with good to high yields .

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the search results, compounds with a 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl motif have been found to be potent inhibitors of aldo-keto reductase AKR1C3 , a target of interest in both breast and prostate cancer .

Future Directions

The 3,4-dihydroisoquinolin-1(2H)-ylsulfonyl motif found in this compound is a privileged scaffold in drug discovery . Future research may focus on developing new synthetic methodologies for this scaffold, as well as exploring its potential in the development of new therapeutic agents .

properties

IUPAC Name

methyl 2-[2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O7S3/c1-37-24(31)16-30-22-11-10-21(39(27,33)34)14-23(22)38-26(30)28-25(32)18-6-8-20(9-7-18)40(35,36)29-13-12-17-4-2-3-5-19(17)15-29/h2-11,14H,12-13,15-16H2,1H3,(H2,27,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZNCWMPGHPLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

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